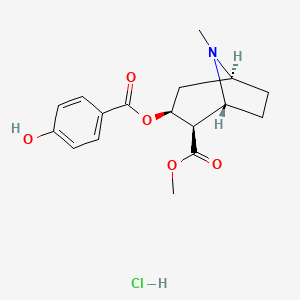

p-Hydroxycocaine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (1R,2R,3S,5S)-3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5.ClH/c1-18-11-5-8-13(18)15(17(21)22-2)14(9-11)23-16(20)10-3-6-12(19)7-4-10;/h3-4,6-7,11,13-15,19H,5,8-9H2,1-2H3;1H/t11-,13+,14-,15+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSQZYJCIGWNGT-HLYGUNNVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197771-77-0 | |

| Record name | p-Hydroxycocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197771770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-HYDROXYCOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IG3T66XNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation Research Methods for Synthetic and Biotransformed P Hydroxycocaine

Chromatographic and Mass Spectrometric Analysis

Hyphenated chromatographic and mass spectrometric techniques are the cornerstone of p-hydroxycocaine analysis, offering high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and powerful technique for identifying cocaine metabolites. Prior to analysis, p-hydroxycocaine requires derivatization (e.g., silylation) to increase its volatility. The mass spectrometer fragments the derivatized molecule, producing a unique mass spectrum that serves as a chemical fingerprint. Analysis of the mass spectra of TMS-derivatized p-hydroxycocaine and its meta-isomer reveals distinct fragmentation patterns. While many ions show only minor differences in relative abundance, key ions at m/z 193 and 360 show significant intensity differences, allowing for their differentiation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for quantifying p-hydroxycocaine in complex biological matrices like blood and hair. It generally does not require derivatization and offers excellent sensitivity and specificity. The technique separates p-hydroxycocaine from other metabolites chromatographically before detection by tandem mass spectrometry. The process involves selecting a specific precursor ion (the molecular ion of p-hydroxycocaine) and then fragmenting it to produce characteristic product ions. This specific transition, known as Multiple Reaction Monitoring (MRM), ensures highly selective detection.

The following table summarizes typical parameters for LC-MS/MS analysis of p-hydroxycocaine.

| Parameter | Value | Source |

| Chromatography Column | Kinetex Biphenyl (100 × 3.0 mm) | |

| Mobile Phase | 0.1% Formic Acid, Methanol | |

| MRM Transition (Precursor → Product) | 306.1 → 171.1 | |

| Limit of Detection (LOD) in Hair | 0.02 ng/10 mg | |

| Limit of Quantification (LOQ) in Hair | 0.02 ng/10 mg |

The detection of hydroxylated metabolites like p-hydroxycocaine is considered a valuable indicator of actual cocaine ingestion, helping to distinguish from external contamination in forensic hair analysis.

Analytical Techniques for the Detection and Quantification of P Hydroxycocaine Hydrochloride

Advanced Chromatographic and Spectrometric Approaches

Chromatographic techniques coupled with mass spectrometry are the gold standard for the analysis of p-hydroxycocaine (B1245612) hydrochloride, providing the necessary selectivity and sensitivity for its determination in complex biological samples such as hair, urine, and plasma.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of p-hydroxycocaine hydrochloride. This technique offers high sensitivity and specificity, often without the need for chemical derivatization, which streamlines sample preparation. jocpr.comnih.gov

The methodology typically involves reversed-phase liquid chromatography for the separation of p-hydroxycocaine from its isomers (m-hydroxycocaine and o-hydroxycocaine) and other cocaine metabolites. The separation is commonly achieved using C18 or biphenyl stationary phases. Mobile phases usually consist of a mixture of an aqueous component with an organic modifier, such as acetonitrile or methanol, often with additives like formic acid to improve chromatographic peak shape and ionization efficiency.

Following chromatographic separation, detection is performed using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. This mode provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte and its isotope-labeled internal standard.

Below is a table summarizing typical LC-MS/MS parameters for the analysis of p-hydroxycocaine.

| Parameter | Description |

| Chromatographic Column | Phenomenex Kinetex® Biphenyl (100x3mm, 2.6µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Flow Rate | 600 µL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 320.1 |

| Product Ion 1 (m/z) (Quantifier) | 198.1 |

| Product Ion 2 (m/z) (Qualifier) | 105.1 |

| Collision Energy (CE) for 198.1 | Optimized for specific instrument |

| Collision Energy (CE) for 105.1 | Optimized for specific instrument |

| Internal Standard | Cocaine-d3 or p-Hydroxycocaine-d3 |

| LOD/LOQ | As low as 0.02 ng/10 mg of hair nih.gov |

This data is compiled from various sources and represents typical parameters. Actual values may vary depending on the specific instrumentation and laboratory protocols.

Gas chromatography-mass spectrometry (GC-MS) has historically been a foundational technique for the analysis of cocaine and its metabolites. However, for polar and thermally labile compounds like p-hydroxycocaine, derivatization is necessary to improve their volatility and thermal stability for GC analysis. jocpr.comnih.gov

The derivatization process typically involves the silylation of the hydroxyl and amine functionalities. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). journal-imab-bg.org The resulting trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives are more amenable to GC separation.

Separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates characteristic fragmentation patterns that are used for identification and quantification. Selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity.

A summary of typical GC-MS parameters is provided in the table below.

| Parameter | Description |

| Derivatizing Agent | BSTFA with 1% TMCS |

| Reaction Conditions | Heating at 70-90°C for 20-30 minutes |

| Chromatographic Column | Phenyl-methyl polysiloxane capillary column (e.g., DB-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped temperature program, e.g., initial temp of 150°C, ramp to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Characteristic m/z ions | Dependent on the derivative formed |

| Internal Standard | Cocaine-d3 or other suitable isotope-labeled analog |

This data represents a general approach. Specific ions and temperature programs would be optimized based on the specific derivative and instrumentation.

High-performance liquid chromatography with ultraviolet (HPLC-UV) detection can be used for the analysis of this compound, particularly in cases where concentrations are relatively high or when mass spectrometric detection is not available. This method is generally less sensitive and specific than MS-based methods. nih.gov

The chromatographic principles are similar to those of LC-MS, employing reversed-phase columns to separate p-hydroxycocaine from other compounds. The UV detector is set to a wavelength where p-hydroxycocaine exhibits significant absorbance, typically around 235 nm. nih.gov

Validation of an HPLC-UV method would include establishing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

| Parameter | Description |

| Chromatographic Column | Reversed-phase C18 (e.g., Lichrospher RP 18) nih.gov |

| Mobile Phase | Methanol and phosphate buffer mixture nih.gov |

| Flow Rate | Typically 1.0 mL/min |

| Detection Wavelength | 235 nm nih.gov |

| Internal Standard | A compound with similar chromatographic behavior and UV absorbance, such as methaqualone nih.gov |

This table provides a general framework for an HPLC-UV method.

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound in biological samples is often challenged by the complexity of the matrix and the low concentration of the analyte. windows.net Therefore, a robust sample preparation and extraction protocol is crucial to remove interferences and concentrate the analyte prior to instrumental analysis.

Solid-phase extraction (SPE) is a widely used technique for the extraction and clean-up of this compound from various biological matrices, including hair, urine, and blood. scivisionpub.com SPE offers several advantages over traditional liquid-liquid extraction, such as higher recoveries, cleaner extracts, and the potential for automation.

The choice of SPE sorbent is critical and is based on the physicochemical properties of p-hydroxycocaine. Mixed-mode cation-exchange sorbents, which possess both non-polar and ion-exchange functionalities, are particularly effective. These sorbents can retain p-hydroxycocaine through hydrophobic interactions and ionic bonding to the tertiary amine group.

A typical SPE protocol for the extraction of p-hydroxycocaine from hair is outlined below.

| Step | Procedure |

| 1. Decontamination | Hair samples are washed with solvents like dichloromethane and methanol to remove external contaminants. |

| 2. Digestion/Incubation | The washed and pulverized hair is incubated in an acidic or methanolic solution to release the analytes from the keratin matrix. unodc.org |

| 3. SPE Column Conditioning | The SPE cartridge (e.g., Strata-X-C) is conditioned with methanol followed by an equilibration with a buffer solution. windows.net |

| 4. Sample Loading | The digestate is loaded onto the conditioned SPE cartridge. |

| 5. Washing | The cartridge is washed with a series of solvents (e.g., acidic solution, organic solvent) to remove matrix interferences. |

| 6. Elution | p-Hydroxycocaine and other analytes are eluted from the sorbent using a basic organic solvent mixture (e.g., methanol with ammonium hydroxide). |

| 7. Evaporation & Reconstitution | The eluate is evaporated to dryness and reconstituted in a small volume of mobile phase for injection into the analytical instrument. |

This table outlines a general SPE workflow. Specific solvents and volumes will vary based on the chosen sorbent and matrix.

Matrix effects are a significant challenge in the quantitative analysis of this compound, especially when using electrospray ionization in LC-MS/MS. Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. windows.net

To compensate for matrix effects and potential analyte loss during sample preparation, a stable isotope-labeled internal standard is utilized. An ideal internal standard for p-hydroxycocaine would be p-hydroxycocaine-d3. However, due to its limited commercial availability, deuterated analogs of more common cocaine metabolites, such as cocaine-d3 or benzoylecgonine-d8, are often used.

The internal standard is added to the sample at the beginning of the extraction process. It co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement, as well as variations in extraction recovery, can be effectively normalized. This ensures accurate and precise quantification of this compound in the sample.

During method validation, the extent of matrix effects is typically assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a neat solution.

Mechanistic Biochemical and Comparative Pharmacological Investigations of P Hydroxycocaine

Interactions with Neurotransmitter Systems in In Vitro Models

p-Hydroxycocaine (B1245612) hydrochloride, a metabolite of cocaine, exerts its primary pharmacological effects by interacting with the monoamine neurotransmitter systems. scribd.comwikitrans.net Similar to its parent compound, p-hydroxycocaine functions as an inhibitor of the plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govncats.io By binding to these transporter proteins on presynaptic nerve terminals, it blocks the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft. nih.gov This inhibition leads to an increased concentration and prolonged presence of these monoamines in the synapse, thereby enhancing neurotransmission. ncats.ionih.gov The blockade of the dopamine transporter is particularly linked to the compound's stimulant properties. scribd.comresearchgate.net

The potency of a compound at a specific transporter is often quantified by its inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the transporters in in vitro assays. A lower Ki value corresponds to a higher binding affinity.

For cocaine, the parent compound, Ki values for the human monoamine transporters have been established across various studies and show a relatively narrow range of potent inhibition at all three sites. nih.gov In contrast, specific Ki values for p-hydroxycocaine are not consistently reported in the available scientific literature. However, its known activity as a reuptake inhibitor confirms its interaction with these molecular targets. scribd.comwikitrans.net The binding affinity of cocaine itself provides a crucial baseline for understanding the pharmacological profile of its metabolites.

Table 1: Comparative Binding Affinities (Ki in µM) at Human Monoamine Transporters

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

|---|---|---|---|

| Cocaine | 0.64 µM nih.gov | 1.6 µM nih.gov | 0.14 µM nih.gov |

| p-Hydroxycocaine | Not Reported in Cited Literature | Not Reported in Cited Literature | Not Reported in Cited Literature |

Comparative Pharmacological Activity in Animal Models

The central stimulant properties of p-hydroxycocaine have been demonstrated in animal models. Studies using mice have shown that the administration of p-hydroxycocaine leads to a significant increase in locomotor activity. This effect is a hallmark of centrally-acting stimulants that enhance dopaminergic neurotransmission.

Research indicates that the stimulant effect of p-hydroxycocaine is potent, with findings describing its activity as either comparable to or more active than cocaine itself, confirming that it is a pharmacologically active metabolite. wikipedia.org

Table 2: Comparative Locomotor Activity in Mice

| Compound | Observed Effect on Locomotor Activity | Potency Comparison |

|---|---|---|

| Cocaine | Significant increase | Standard benchmark for stimulant-induced locomotion. |

| p-Hydroxycocaine | Significant increase wikipedia.org | Described as comparable to or more active than cocaine. wikipedia.org |

The influence of p-hydroxycocaine on the central nervous system (CNS) is a direct result of its interference with monoaminergic systems. ncats.io By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, the compound alters neural signaling in brain regions responsible for movement, reward, and mood. scribd.comnih.gov The observed increase in locomotor activity in mice is a primary behavioral manifestation of these CNS effects. wikipedia.org The compound's impact on dopamine pathways, in particular, is a key element of its stimulant action. scribd.com

Structure-Activity Relationship Studies for Hydroxylated Cocaine Derivatives

The pharmacological activity of cocaine analogues is highly dependent on their molecular structure. For cocaine-like compounds, the tropane (B1204802) skeleton and the specific stereochemistry of the substituents at the C2 and C3 positions are critical for high-affinity binding to monoamine transporters. wikipedia.org

The study of hydroxylated derivatives of cocaine, such as p-hydroxycocaine, provides insight into the structure-activity relationships (SAR) concerning the benzoyloxy group. The addition of a hydroxyl (-OH) group to the phenyl ring can significantly alter the binding affinity and selectivity of the molecule for DAT, NET, and SERT. The position of this substitution (ortho, meta, or para) is crucial. Research has suggested that modifications to this part of the molecule can produce substantial changes in affinity, particularly at the norepinephrine and serotonin transporters. ncats.io The ability of a hydroxyl group to participate in hydrogen bonding can potentially create additional interactions with amino acid residues within the transporter's binding pocket, which may alter the compound's potency. wikitrans.net While cocaine's binding is primarily driven by other interactions, the introduction of a hydroxyl group adds a new functional element that modifies its pharmacological profile. wikipedia.org

Research Applications in Metabolic Profiling and Forensic Chemistry

p-Hydroxycocaine (B1245612) as a Biomarker for Cocaine Biotransformation

p-Hydroxycocaine is a minor metabolite of cocaine, formed through the hydroxylation of the cocaine molecule, a process mediated by cytochrome P450 enzymes in the liver. nih.gov Its identification in biological specimens is a key indicator of cocaine ingestion, playing a crucial role in forensic toxicology. The presence of hydroxylated metabolites like p-hydroxycocaine helps to unambiguously prove consumption. nih.govnih.gov

A significant challenge in forensic hair analysis is distinguishing between active drug use and external contamination. nih.govnih.govnih.gov While cocaine and some of its major metabolites can be present in seized drug samples or transferred through environmental contact, the presence of minor, hydroxylated metabolites is a strong indicator of metabolic processing. nih.govuzh.ch

Research has demonstrated that the ratio of p-hydroxycocaine to its parent compound, cocaine (p-OH-COC/COC), is significantly different in the hair of cocaine users compared to hair samples that have been externally contaminated. researchgate.netcuny.edu Studies have found that the p-OH-COC/COC ratio can be as much as 10-fold lower in contaminated specimens than in those from individuals who have ingested cocaine. researchgate.netoup.com This substantial difference provides a reliable tool for forensic interpretation. nih.govresearchgate.net For instance, some researchers have proposed that a p- or m-OH-COC to cocaine ratio greater than 0.0005 is indicative of ingestion. nih.govuzh.ch The detection of p-hydroxybenzoylecgonine (p-OH-BE), a further breakdown product, is also significant, as it has not been identified in seized cocaine samples, making its presence a definitive marker of consumption. nih.govresearchgate.net

Table 1: Research Findings on p-Hydroxycocaine/Cocaine Ratios

| Finding | Significance | Source Index |

|---|---|---|

| The p-OH-COC/COC ratio was found to be 10-fold lower in contaminated hair samples compared to users' samples. | Provides a quantitative basis for distinguishing drug use from external contamination. | researchgate.netoup.com |

| A proposed decision model suggests a p- or m-OH-COC/COC ratio >0.0005 indicates ingestion. | Offers a specific cutoff value for interpretive purposes in forensic casework. | nih.govuzh.ch |

| In a study of 146 street cocaine samples, p-OH-COC was found in only 5.1% of samples at low ratios. | Demonstrates that p-hydroxycocaine is not a common or significant component of seized cocaine, strengthening its role as a metabolic biomarker. | nih.govresearchgate.net |

| p-Hydroxybenzoylecgonine (p-OH-BE) was not identified in seized drug samples. | Makes the detection of p-OH-BE an unambiguous indicator of cocaine metabolism and ingestion. | nih.govresearchgate.net |

Cocaine can be hydroxylated at several positions on its benzene (B151609) ring, leading to ortho- (o-), meta- (m-), and para- (p-) hydroxycocaine isomers. cuny.edu Research has focused on identifying the presence and relative abundance of these specific isomers in biological samples to confirm cocaine use. nih.govresearchgate.net

Studies have successfully detected p-hydroxycocaine, along with its m-isomer, in the vast majority of hair samples from known cocaine users. cuny.eduresearchgate.net For example, one study detected p- and m-OH-COC in 99.7% and 99.3% of positive hair samples, respectively. researchgate.net The development of highly sensitive analytical methods, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), has been crucial for the detection and quantification of these minor metabolites. nih.gov The consistent detection of these specific hydroxylated metabolites, which are absent or present in only trace amounts in street cocaine, provides robust evidence of drug consumption. nih.govresearchgate.netcuny.edu

Quantitative Analysis in Post-Mortem and Research Samples

The quantification of p-hydroxycocaine in various biological matrices is essential for both post-mortem investigations and non-clinical research studies exploring cocaine's pharmacokinetics. nih.gov

p-Hydroxycocaine has been successfully identified and quantified in a range of biological specimens.

Hair: Hair analysis provides a long-term history of drug exposure. Numerous studies have established methods for detecting p-hydroxycocaine in hair. nih.govbericon.co.ukuzh.ch Comprehensive evaluations of large cohorts of hair samples have demonstrated its utility as a biomarker. nih.gov In one study of 2,389 hair samples, p-hydroxycocaine was consistently detected and its metabolic ratio used to interpret results. nih.govuzh.ch

Plasma: In controlled administration studies, p-hydroxycocaine has been detected in plasma samples up to 32 hours after cocaine administration, although at much lower concentrations than the parent drug. Ratios of p-hydroxycocaine to cocaine in blood have been observed to range from 0.01 to 0.11. oup.com

Urine: As a product of metabolism, p-hydroxycocaine is excreted in urine. nih.gov Its detection in post-mortem urine samples, along with other hydroxylated metabolites, can be indicative of an overdose. redalyc.org Analytical methods using gas chromatography-mass spectrometry (GC-MS) have been validated for its detection in urine. nih.govredalyc.org

Table 2: Detection of p-Hydroxycocaine in Biological Matrices

| Biological Matrix | Context of Detection | Key Research Finding | Source Index |

|---|---|---|---|

| Hair | Forensic analysis and abstinence monitoring | Routinely detected in users' hair; metabolic ratios help differentiate use from contamination. | nih.govnih.govuzh.ch |

| Plasma | Controlled administration research | Detected up to 32 hours post-dose; concentrations are significantly lower than cocaine. | oup.com |

| Urine | Post-mortem toxicology | Presence can indicate cocaine and ethanol (B145695) co-administration and may be found in overdose cases. | nih.govredalyc.org |

The analysis of metabolic ratios involving p-hydroxycocaine is a cornerstone of interpretive research in forensic toxicology. nih.govresearchgate.net These ratios provide a more nuanced understanding than the mere presence or absence of a compound. Research has shown that metabolic ratios of minor hydroxylated metabolites are significantly higher in samples associated with drug use compared to those from contamination. nih.govnih.govuzh.ch

Furthermore, these ratios can vary based on other factors. For example, metabolic ratios for hydroxycocaines were found to be significantly higher in forensic cases compared to abstinence control cases. nih.govuzh.ch Studies have also observed that p-OH-COC/COC ratios increase significantly with rising ratios of other metabolites like norcocaine (B1214116) and cocaethylene, further strengthening the evidence for active consumption. nih.govnih.govuzh.ch This demonstrates that a comprehensive analysis of multiple metabolite ratios is crucial for a reliable interpretation of positive cocaine results in research and forensic settings. nih.govuzh.ch

Role in Impurity Profiling and Origin Determination Research

Impurity profiling, or chemical signature analysis, involves identifying and quantifying minor alkaloids and by-products in seized drug samples to establish links between samples or determine their geographical origin and manufacturing method. unodc.org While p-hydroxycocaine is primarily known as a human metabolite, it has also been detected in seized street cocaine samples. nih.govuzh.ch

Future Directions and Theoretical Considerations in P Hydroxycocaine Research

Development of Novel Synthetic Routes for Research Applications

The availability of pure p-hydroxycocaine (B1245612) and its isomers is essential for research, necessitating the development of sophisticated and reliable synthetic methodologies. Direct hydroxylation of the cocaine molecule is often challenging, leading chemists to devise multi-step, regioselective strategies.

One significant challenge in synthesizing hydroxylated cocaine analogues is controlling the position of the hydroxyl group. Early attempts to produce these compounds by demethylating methoxylated cocaine precursors were often unsuccessful because the ester groups were more readily cleaved than the target methyl ether, leading to complex and inseparable mixtures bohrium.com. This has spurred the development of alternative routes that build the hydroxylated structure from the ground up.

A promising approach involves starting with a pre-hydroxylated tropinone (B130398) skeleton, such as hydroxytropinone bohrium.com. This strategy allows for the regioselective preparation of specific hydroxylated analogues. The synthesis can involve a series of protection and deprotection steps, reaction with dimethyl carbonate, and controlled reduction to yield the desired hydroxylated cocaine structures bohrium.com. Such methods provide a pathway to access not only p-hydroxycocaine but also other isomers like the 6- and 7-hydroxylated derivatives, which are valuable for pharmacological comparison bohrium.com.

Furthermore, the development of asymmetric synthesis techniques has enabled the creation of chiral cocaine analogs with high stereochemical purity nih.gov. These advanced methods are crucial for producing specific enantiomers for research, allowing scientists to probe the precise structural requirements for interaction with biological targets. The ability to create a library of optically pure substituted cocaine analogues is a key goal for designing functional antagonists or research probes bohrium.com.

Table 1: Comparison of Synthetic Strategies for Hydroxylated Cocaine Analogs

| Strategy | Starting Material | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| Demethylation | Methoxylated Cocaine | Cleavage of methyl ether | Potentially fewer steps | Low selectivity, cleavage of ester functions, results in inseparable mixtures bohrium.com |

| Building-Block Approach | Hydroxytropinone | Protection, deprotonation, reduction | High regioselectivity, access to various isomers bohrium.com | Multi-step process requiring careful control of reaction conditions bohrium.com |

| Asymmetric Synthesis | Varies | Use of chiral auxiliaries or catalysts | Produces specific, optically pure enantiomers nih.gov | Can be complex and require specialized reagents |

Advanced Spectroscopic Techniques for Isomer Differentiation

Differentiating between the various stereoisomers and constitutional isomers of cocaine, including hydroxylated metabolites like p-hydroxycocaine, is a significant analytical challenge. While standard techniques are effective, advanced spectroscopic methods and combinations with chemometrics are providing unprecedented levels of specificity.

Traditional methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) can unequivocally identify cocaine's diastereoisomers mdma.ch. For instance, the proton NMR spectra of cocaine diastereoisomers show significant differences in the chemical shifts associated with the C-3 protons mdma.ch. In mass spectrometry, while the spectra of diastereoisomers can be similar, specific fragment ions can be used for differentiation. For example, the relative abundances of ions at m/e 94, 96, 150, and 152 can distinguish cocaine and pseudoallococaine (B15289909) from other isomers mdma.ch.

More advanced techniques offer enhanced characterization:

Derivative UV Spectroscopy : This method enhances subtle features within broad UV absorption peaks. For cocaine, the second-order derivative spectrum shows a characteristic triplet peak around 230 nm, and the ratio of peak amplitudes can be used to differentiate it from closely related compounds like benzoic acid and benzocaine (B179285) nih.gov.

Chiroptical Spectroscopy : Techniques like Vibrational Circular Dichroism (VCD) and Electron Circular Dichroism (ECD) are exceptionally powerful for distinguishing between enantiomers (e.g., R-cocaine and S-cocaine). These methods produce spectra with pronounced features of identical magnitude but opposite signs for each enantiomer, allowing for unambiguous identification bohrium.com. These techniques are noted to be significantly more sensitive to conformational differences than standard absorption spectroscopy researchgate.net.

Near-Infrared (NIR) Spectroscopy : When combined with chemometric analysis, such as Support Vector Machines (SVM), NIR spectroscopy is a powerful tool for both classifying and quantifying cocaine in powders nih.gov. This approach has proven highly accurate for distinguishing cocaine-positive samples and predicting cocaine concentration, with some studies showing quantification accuracy with a root mean square error of 3.79% nih.gov. Portable NIR systems are also being developed for the rapid, on-scene differentiation of isomers of other psychoactive substances, a technology directly applicable to hydroxylated cocaine analogs researchgate.net.

Table 2: Spectroscopic Data for Isomer Differentiation

| Technique | Differentiable Feature | Isomers | Reference |

|---|---|---|---|

| NMR Spectroscopy | Chemical shifts of C-3 protons | Diastereoisomers | mdma.ch |

| Mass Spectrometry (EI) | Relative abundance of ions (m/e 94, 96, 150, 152) | Diastereoisomers | mdma.ch |

| Derivative UV Spectroscopy | Triplet peak at ~230 nm; peak amplitude ratios | Structural Analogs | nih.gov |

| VCD/ECD | Spectra with opposite signs | Enantiomers | bohrium.com |

| NIR with Chemometrics | Full spectrum analysis | Classification & Quantification | nih.gov |

Computational Chemistry and Molecular Modeling Studies of Hydroxylated Cocaine Analogs

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties of hydroxylated cocaine analogs at the molecular level. These in silico methods provide insights that are difficult to obtain through experimental means alone, guiding synthetic efforts and helping to interpret biological data.

Density Functional Theory (DFT) has been used extensively to study the stereochemistry of cocaine and its isomers researchgate.netscielo.org.za. These calculations can determine the relative stability of different isomers, revealing, for example, that in the gas phase, the naturally occurring R-cocaine is higher in energy than the most stable S-pseudococaine isomer scielo.org.za. DFT is also used to simulate spectroscopic properties, such as IR spectra, which can then be compared with experimental data to validate computational models bohrium.comresearchgate.net.

Molecular dynamics (MD) simulations allow researchers to observe the dynamic behavior of cocaine analogs and their interactions with biological targets. Studies have used MD simulations to uncover the binding process of cocaine to enzymes like cocaine esterase, revealing the specific interactions, such as hydrogen bonds, that stabilize the drug in the binding pocket nih.gov. This approach can predict how mutations in an enzyme might affect binding affinity nih.gov. Similarly, molecular modeling has been used to assess whether novel cocaine analogs preferentially interact with different conformations of the dopamine (B1211576) transporter (DAT), providing clues about their mechanism of action nih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), correlate the structural features of a set of molecules with their biological activity nih.gov. By analyzing the steric (shape) and electrostatic (charge) fields of cocaine analogs, CoMFA can generate 3D contour maps that highlight which regions of the molecule are critical for binding to a target, such as an antibody or a transporter nih.gov. These models have shown that for cocaine binding to certain antibodies, steric interactions account for approximately 80% of the binding, while electrostatic interactions contribute about 20% nih.gov.

These computational approaches are crucial for the rational design of new cocaine analogs with specific properties, such as altered binding affinity or metabolic stability, which are essential for developing research tools and potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthesis routes and characterization methods for p-Hydroxycocaine hydrochloride in laboratory settings?

- Methodological Answer : Synthesis typically involves catalytic hydroxylation of cocaine precursors under controlled acidic conditions, followed by purification via recrystallization. Characterization employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify molecular weight and structural integrity, as referenced in cocaine analog analyses . Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry and functional groups, aligning with protocols for related hydrochloride compounds .

Q. Which analytical techniques are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, optimized with ion-pairing reagents (e.g., heptafluorobutyric acid) to enhance ionization efficiency. Calibration curves should be validated using isotopically labeled internal standards (e.g., deuterated analogs) to minimize matrix effects, as demonstrated in cocaine metabolite quantification studies . For quality control, replicate injections and spike-recovery experiments are essential .

Q. What safety protocols are critical when handling this compound in research laboratories?

- Methodological Answer : Adhere to OSHA Hazard Communication Standard (HCS) and GHS guidelines:

- Use fume hoods for weighing and synthesis to prevent inhalation exposure .

- Wear nitrile gloves and chemical-resistant lab coats; avoid latex due to permeability risks .

- Store in airtight containers at -20°C, segregated from oxidizing agents .

- Emergency protocols require immediate decontamination with ethanol-water mixtures for skin contact and medical observation for 48+ hours post-exposure .

Advanced Research Questions

Q. How can experimental designs be structured to investigate the metabolic pathways of this compound in vivo?

- Methodological Answer : Employ a two-phase approach:

- Phase 1 (In Vitro) : Use hepatic microsomal fractions (e.g., human liver S9) to identify primary metabolites via time-course incubations with NADPH cofactors .

- Phase 2 (In Vivo) : Administer radiolabeled this compound to rodent models, followed by LC-MS/MS analysis of plasma, urine, and fecal samples. Tissue distribution studies require perfusion fixation and cryosectioning for autoradiography . Statistical power analysis should determine cohort sizes to account for intersubject variability.

Q. What systematic approaches resolve contradictions in reported pharmacological activities of this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from primary literature using PRISMA guidelines, focusing on studies with validated positive controls (e.g., cocaine hydrochloride) .

- Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., pH, temperature) with blinded data analysis .

- Mechanistic Profiling : Compare receptor binding affinities (e.g., dopamine transporter assays) and pharmacokinetic parameters (AUC, Cmax) across studies to identify confounding variables .

Q. How can researchers optimize experimental parameters for assessing this compound stability under varying physiological conditions?

- Methodological Answer :

- Degradation Kinetics : Conduct accelerated stability studies at 40°C/75% RH over 30 days, sampling at intervals for HPLC-UV analysis. Use Arrhenius modeling to extrapolate shelf-life .

- pH-Dependent Stability : Prepare buffered solutions (pH 1.2–7.4) and quantify degradation products (e.g., hydrolyzed metabolites) via LC-MS. Non-linear regression identifies critical instability thresholds .

- Light Sensitivity : Expose samples to UV-A/visible light (ICH Q1B guidelines) and monitor photodegradation using diode-array detectors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.